molecular formula C20H14O4 B1670735 Diphenyl phthalate CAS No. 84-62-8

Diphenyl phthalate

Cat. No.: B1670735
CAS No.: 84-62-8
M. Wt: 318.3 g/mol
InChI Key: DWNAQMUDCDVSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl phthalate, also known as phthalic acid diphenyl ester, is an organic compound with the molecular formula C20H14O4. It is a type of phthalate ester, which is commonly used as a plasticizer to increase the flexibility and durability of plastic products. This compound is a colorless solid that is soluble in organic solvents but insoluble in water .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl phthalate can be synthesized through the esterification of phthalic anhydride with phenol. The reaction typically involves heating phthalic anhydride and phenol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds as follows:

Phthalic anhydride+2PhenolDiphenyl phthalate+Water\text{Phthalic anhydride} + 2 \text{Phenol} \rightarrow \text{this compound} + \text{Water} Phthalic anhydride+2Phenol→Diphenyl phthalate+Water

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction is carried out in a reactor where phthalic anhydride and phenol are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to produce phthalic acid and phenol.

    Oxidation: It can be oxidized to form phthalic acid and other oxidation products.

    Substitution: this compound can undergo electrophilic aromatic substitution reactions, where the phenyl rings are substituted with other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

Diphenyl phthalate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Diethyl phthalate
  • Dibutyl phthalate
  • Benzyl butyl phthalate
  • Bis(2-ethylhexyl) phthalate

Comparison: Diphenyl phthalate is unique among phthalates due to its specific chemical structure, which includes two phenyl groups. This structure imparts different physical and chemical properties compared to other phthalates. For example, this compound has a higher molecular weight and melting point compared to diethyl phthalate and dibutyl phthalate. Additionally, its aromatic rings make it more resistant to hydrolysis and oxidation .

Properties

IUPAC Name

diphenyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNAQMUDCDVSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C(=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021778
Record name Diphenyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-62-8
Record name Diphenyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIPHENYL PHTHALATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzenedicarboxylic acid, 1,2-diphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diphenyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenyl phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPHENYL PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU20109XHV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diphenyl phthalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diphenyl phthalate
Reactant of Route 3
Reactant of Route 3
Diphenyl phthalate
Reactant of Route 4
Reactant of Route 4
Diphenyl phthalate
Reactant of Route 5
Reactant of Route 5
Diphenyl phthalate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Diphenyl phthalate
Customer
Q & A

Q1: How does Diphenyl Phthalate interact with estrogen receptors?

A: this compound exhibits estrogen-like effects, acting as an agonist for estrogen receptors (ER) [, ]. This means it can bind to and activate ER, potentially mimicking the effects of natural estrogen in the body.

Q2: What are the downstream effects of this compound binding to estrogen receptors?

A: this compound's activation of ER can lead to the upregulation of estrogen-responsive genes such as TFF1, CTSD, and GREB1 []. This can ultimately impact cell proliferation and potentially contribute to the development of hormone-sensitive cancers like breast cancer [].

Q3: Does this compound interact with other hormone receptors?

A: Research suggests that this compound can bind to both MT1 and MT2 melatonin receptors []. It acts as an inverse agonist at MT1, suppressing its activity, and as an antagonist at MT2, blocking its activation []. This disruption of melatonin signaling could have implications for circadian rhythms and other physiological processes.

Q4: Does this compound affect tumor suppressor genes?

A: Studies indicate that this compound can increase the expression of the tumor suppressor gene BRCA1 in breast cancer cells []. This finding suggests a complex interplay between this compound exposure and cancer development, warranting further investigation.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H14O4, and its molecular weight is 318.32 g/mol.

Q6: Is there any information available on the spectroscopic data for this compound?

A6: While specific spectroscopic data is not provided in the provided research papers, this compound can be characterized using techniques like NMR, IR, and Mass Spectrometry. These methods provide insights into its structural features and properties.

Q7: How does this compound perform as a plasticizer?

A: this compound has been explored as a plasticizer in various applications [, , ]. Its effectiveness as a plasticizer stems from its ability to increase the flexibility and workability of polymers like polyvinyl chloride (PVC).

Q8: How does this compound affect the properties of polymer films?

A: The addition of this compound to polymer films can influence oxygen diffusion rates by altering the free volume within the polymer matrix []. This effect depends on temperature and the concentration of this compound.

Q9: Does this compound exhibit any catalytic properties?

A: While not extensively studied for its catalytic properties, this compound was used as a building block in the synthesis of a hydrophobic porphyrinic metal-organic framework (MOF) []. This MOF demonstrated excellent catalytic activity in the oxidation of cyclohexane.

Q10: Have any computational studies been conducted on this compound?

A: Molecular docking studies have investigated the interactions of this compound with human ketosteroid receptors, including androgen, progesterone, and glucocorticoid receptors []. These studies provide insights into its potential endocrine-disrupting effects.

Q11: How do structural modifications of this compound affect its activity?

A: Studies comparing this compound to other phthalate esters with varying alkyl chain lengths reveal differences in their binding affinities for melatonin receptors []. This suggests that structural modifications can significantly influence the biological activity of phthalate esters.

Q12: What is known about the stability of this compound under various conditions?

A: Research on the thermal stability of this compound suggests it decomposes at temperatures above 925-945°F []. This information is crucial for understanding its behavior during processing and in various applications.

Q13: What are the regulatory guidelines surrounding the use of this compound?

A13: Specific SHE regulations for this compound vary depending on the region and application. It's crucial to consult relevant regulatory bodies and safety data sheets for comprehensive information.

Q14: What are the known toxicological effects of this compound?

A: this compound, like other phthalate esters, has been identified as a potential endocrine disruptor [, ]. Studies in fish have shown that exposure to this compound can induce oxidative stress and affect antioxidant enzyme activity []. This highlights the need for careful consideration of its potential environmental and health impacts.

Q15: What analytical techniques are commonly employed to detect and quantify this compound?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for analyzing this compound in various matrices, including environmental samples and consumer products [, , ]. High-performance liquid chromatography (HPLC) is another valuable technique, often used in combination with solid-phase extraction for sample preparation [, , ].

Q16: How does this compound degrade in the environment?

A: Studies have examined the biodegradation of this compound in aerobic sewage treatment systems []. Results indicate that while some PAEs readily biodegrade, this compound shows limited biodegradation (43.5% in 28 days) [], highlighting its potential persistence in the environment.

Q17: What are the environmental concerns associated with this compound?

A: As a potential endocrine disruptor, this compound raises concerns about its impact on aquatic organisms and potentially human health [, ]. Its presence in water sources and consumer products necessitates careful monitoring and management of its release into the environment.

Q18: Are there any viable alternatives to this compound in its various applications?

A: The search for safer alternatives to phthalate plasticizers is ongoing. Researchers are exploring various options, including plant-based plasticizers and other synthetic compounds with potentially lower toxicity profiles [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.